molecular formula C12H14O4 B1307102 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid CAS No. 33446-14-9

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid

Cat. No.: B1307102
CAS No.: 33446-14-9
M. Wt: 222.24 g/mol
InChI Key: WNNVNQBKNSPKPP-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzyme-linked Immunosorbent Assay (ELISA) Development

4-(4-(dimethoxyphosphorothioyloxy)-2-methylphenylamino)-4-oxobutanoic acid, a related hapten, was synthesized and used in the development of a sensitive ELISA for analyzing the organophosphorous insecticide fenthion in fruit samples (Zhang et al., 2008).

Apoptosis Induction in Cell Lines

A study found that 4-methylthio-2-oxobutanoic acid, a closely related compound, induces apoptosis in BAF3 murine lymphoid cells, highlighting its potential role in cellular apoptosis mechanisms (Quash et al., 1995).

Synthesis of Chromones

Research on the photochemical synthesis of chromones involved irradiating esters of various acids, including 3-oxobutanoic acid, which is structurally similar to 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid. This work aids in understanding chromone synthesis pathways (Álvaro et al., 1987).

Leukotriene D4 Antagonists and 5-lipoxygenase Inhibitors

A series of benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, structurally related to this compound, were synthesized and tested for their inhibitory activity against leukotriene D4 and ovalbumin-induced bronchospasm, contributing to the study of anti-inflammatory agents (Musser et al., 1987).

Antiinflammatory and Analgesic Activities

Research on 1-aryl-1H-pyrazole-5-acetic acids, which include derivatives of 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate, revealed significant antiinflammatory and analgesic activities in animal models, contributing to the development of new pharmaceutical agents (Menozzi et al., 1994).

Methionine Salvage Pathway and Apoptosis

4-Methylthio-2-oxobutanoic acid (MTOB), which is part of the methionine salvage pathway and structurally related to the acid , was found to inhibit the growth of human cell lines and induce apoptosis, suggesting a potential therapeutic application in cancer treatment (Tang et al., 2006).

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8-7-9(3-5-11(8)16-2)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNVNQBKNSPKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390356
Record name 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33446-14-9
Record name 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of succinic anhydride (12.0 g, 122.0 mmol) and 50 mL of 1,1,2,2,-tetrachloroethane at room temperature was added AlCl3 (21.5 g, 161.2 mmol) and 2-methylanisole (Compound 1, 10 mL, 81.0 mmol). The resulting solution was stirred for 4 h at room temperature, then poured into a solution of concentrated HCl (20 mL) in water (50 mL) and ice. Dichloromethane was added, and the bottom layer was separated. The solvents were removed under reduced pressure, and the residue was dissolved in a boiling solution of sodium carbonate (30 g Na2CO3 in 160 mL H2O) for 10 min, and filtered. The filtrate was acidified with concentrated HCl to pH=0-1, and crystallized in a salt ice bath. The solid product was filtered and washed with cold water, and dried in the air to give 13.7 g (76%) of the title compound as an off-white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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